Cas no 1396786-29-0 (3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea)

3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea structure
1396786-29-0 structure
Product name:3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea
CAS No:1396786-29-0
MF:C21H28N2O5
Molecular Weight:388.457426071167
CID:5824712
PubChem ID:71782108

3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea 化学的及び物理的性質

名前と識別子

    • 3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea
    • AKOS024524234
    • VU0525342-1
    • 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
    • 1396786-29-0
    • 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
    • F5857-4167
    • 3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
    • インチ: 1S/C21H28N2O5/c1-21(25,12-15-5-8-17(26-2)9-6-15)14-23-20(24)22-13-16-7-10-18(27-3)19(11-16)28-4/h5-11,25H,12-14H2,1-4H3,(H2,22,23,24)
    • InChIKey: VDOHAKWJXLAPHE-UHFFFAOYSA-N
    • SMILES: OC(C)(CNC(NCC1C=CC(=C(C=1)OC)OC)=O)CC1C=CC(=CC=1)OC

計算された属性

  • 精确分子量: 388.19982200g/mol
  • 同位素质量: 388.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 9
  • 複雑さ: 470
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 89Ų

3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5857-4167-10μmol
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-4167-20mg
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
20mg
$99.0 2023-09-09
Life Chemicals
F5857-4167-3mg
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
3mg
$63.0 2023-09-09
Life Chemicals
F5857-4167-5μmol
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
5μmol
$63.0 2023-09-09
Life Chemicals
F5857-4167-2mg
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
2mg
$59.0 2023-09-09
Life Chemicals
F5857-4167-2μmol
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5857-4167-20μmol
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
20μmol
$79.0 2023-09-09
Life Chemicals
F5857-4167-30mg
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
30mg
$119.0 2023-09-09
Life Chemicals
F5857-4167-40mg
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
40mg
$140.0 2023-09-09
Life Chemicals
F5857-4167-75mg
3-[(3,4-dimethoxyphenyl)methyl]-1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
1396786-29-0
75mg
$208.0 2023-09-09

3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea 関連文献

3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylureaに関する追加情報

Introduction to 3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea (CAS No. 1396786-29-0)

3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1396786-29-0, belongs to a class of molecules that exhibit promising characteristics for further research and development in medicinal applications.

The molecular structure of 3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea is characterized by the presence of multiple functional groups, including hydroxyl and urea moieties, which contribute to its reactivity and potential interactions with biological targets. The aromatic rings in its structure, specifically the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, suggest possible roles in modulating enzyme activity and receptor binding, making it a candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such compounds with greater accuracy. Studies have indicated that molecules with similar structural motifs may exhibit inhibitory effects on certain kinases and enzymes involved in inflammatory pathways. This aligns with the growing interest in developing small molecule inhibitors for therapeutic purposes.

In the context of current research, 3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea has been investigated for its potential role in modulating biological processes related to cancer metabolism. Preliminary in vitro studies suggest that this compound may interfere with key metabolic pathways in tumor cells, potentially leading to reduced proliferation and enhanced apoptosis. These findings are particularly intriguing given the increasing focus on metabolic targeting as a strategy for cancer therapy.

The synthesis of 3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea presents a challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such intricate molecules. Techniques such as multi-step organic synthesis combined with advanced purification methods have enabled chemists to produce high-purity samples suitable for biological testing. This progress underscores the importance of 1396786-29-0 as a valuable scaffold for further derivatization and optimization.

From a pharmacological perspective, the presence of hydroxyl and urea groups in 3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea suggests potential interactions with various biological targets. For instance, hydroxyl groups are known to participate in hydrogen bonding, which can enhance binding affinity to proteins and enzymes. The urea moiety, on the other hand, is frequently found in bioactive molecules due to its ability to form stable hydrogen bonds and engage in favorable electrostatic interactions.

Current research trends indicate that compounds with structural similarities to 1396786-29-0 are being explored for their anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and neurodegenerative conditions. By targeting inflammatory pathways, these molecules may offer therapeutic benefits beyond their primary intended use. The dual functionality provided by the aromatic rings and heterocyclic groups makes this class of compounds particularly versatile for drug development.

The chemical properties of 3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea also make it an interesting candidate for studying molecular recognition processes. Understanding how this compound interacts with biological targets at the molecular level can provide insights into designing more effective drugs. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating these interactions, allowing researchers to refine their designs based on empirical data.

In conclusion, 1396786-29-0, corresponding to 3-(3,4-dimethoxyphenyl)methyl-1-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylurea, represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset for further exploration. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in the development of novel treatments for various diseases.

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